molecular formula C19H21FN2O3 B4497662 2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE

2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B4497662
M. Wt: 344.4 g/mol
InChI Key: YWMPPQNLQSQCOS-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenoxy group, a morpholinyl group, and an acetamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-fluorophenyl chloride.

    Nucleophilic Substitution: The reaction of 4-fluorophenyl chloride with sodium phenoxide to form 4-fluorophenoxybenzene.

    Formation of the Morpholinyl Intermediate: The reaction of 4-bromobenzyl chloride with morpholine to form 4-(morpholin-4-yl)benzyl chloride.

    Coupling Reaction: The reaction of 4-fluorophenoxybenzene with 4-(morpholin-4-yl)benzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluoro-4-nitrophenyl)morpholine: A compound with a similar morpholinyl group and fluorophenyl group.

    (2,4-DI-MORPHOLIN-4-YL-PHENYL)-METHYL-DIPHENYL-PHOSPHONIUM, IODIDE: A compound with a similar morpholinyl group and phenyl group.

Uniqueness

2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c20-16-3-7-18(8-4-16)25-14-19(23)21-13-15-1-5-17(6-2-15)22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMPPQNLQSQCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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